3-Bromo-5-chlorotoluene

Description

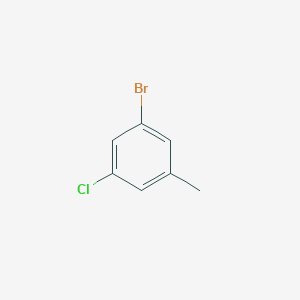

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIKDGJWRMHTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444715 | |

| Record name | 3-Bromo-5-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329944-72-1 | |

| Record name | 3-Bromo-5-chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-chlorotoluene (CAS Number 329944-72-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorotoluene, with the CAS number 329944-72-1, is a halogenated aromatic compound that serves as a key building block in organic synthesis. Its disubstituted toluene (B28343) structure, featuring both bromine and chlorine atoms, offers versatile reactivity for the construction of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, safety information, and applications, with a particular focus on its role in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrCl | [1] |

| Molecular Weight | 205.48 g/mol | [1] |

| IUPAC Name | 1-Bromo-3-chloro-5-methylbenzene | |

| Appearance | Colorless to yellowish liquid or solid | [1][2] |

| Density | ~1.43 - 1.535 g/cm³ | [2][3] |

| Melting Point | 25 °C | [3] |

| Boiling Point | 222.3 ± 20.0 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents, almost insoluble in water. | [2] |

| Flash Point | 101.5 ± 11.9 °C | [3] |

Synthesis

A common and effective method for the synthesis of this compound is via a Sandmeyer-type reaction starting from a substituted aniline. The following is a detailed experimental protocol adapted from established procedures for similar transformations.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-Bromo-5-chloroaniline.

Materials:

-

3-Bromo-5-chloroaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr, 48%)

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 3-Bromo-5-chloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until gas evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent by rotary evaporation to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 - 7.5 | m | 2H | Aromatic CH |

| ~7.1 - 7.3 | m | 1H | Aromatic CH |

| ~2.3 | s | 3H | -CH₃ |

The aromatic region will likely display a complex multiplet pattern due to the meta-coupling between the protons. The methyl group will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-CH₃ |

| ~135 | C-Cl |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~122 | C-Br |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-Br and C-Cl stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | -CH₃ stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| ~1100 | C-Cl stretch |

| ~680 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.48 g/mol ). Due to the presence of bromine and chlorine isotopes, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The M+2 peak will be significant due to the presence of ³⁷Cl and ⁸¹Br isotopes.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. One notable application is in the preparation of novel benzophenone (B1666685) derivatives that have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[4]

Experimental Protocol: Synthesis of Benzophenone Derivatives

The following protocol outlines a general procedure for the synthesis of a benzophenone derivative using this compound via a Friedel-Crafts acylation reaction.

Materials:

-

This compound

-

Substituted benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Acylation:

-

Slowly add the substituted benzoyl chloride to the stirred suspension.

-

After stirring for 15 minutes, add a solution of this compound in anhydrous dichloromethane dropwise via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

-

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-chloro-5-methylbenzene

This guide provides a comprehensive overview of the core physical properties of 1-bromo-3-chloro-5-methylbenzene, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of the relationships between molecular structure and physical characteristics.

Core Physical Properties

1-Bromo-3-chloro-5-methylbenzene, also known as 3-bromo-5-chlorotoluene, is an organic compound with the chemical formula C₇H₆BrCl.[1][2][3] Its physical characteristics are crucial for its handling, application in synthesis, and pharmacokinetic profiling in drug development.

The quantitative physical properties of 1-bromo-3-chloro-5-methylbenzene are summarized in the table below. The data is compiled from various sources, and discrepancies are noted where applicable.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrCl | [1][2][3] |

| Molecular Weight | 205.48 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to yellowish liquid | [2] |

| Density | 1.5 ± 0.1 g/cm³ ~1.43 g/cm³ 1.535 ± 0.06 g/cm³ (at 20°C) | [1][2] |

| Melting Point | 25 °C Note: One source reported ~ -44°C | [2][6] |

| Boiling Point | 222.3 ± 20.0 °C (at 760 mmHg) ~208 °C | [1][2] |

| Flash Point | 101.5 °C | [6] |

| Vapor Pressure | 0.152 mmHg (at 25°C) | [2] |

| Refractive Index | 1.566 | [2][6] |

| Solubility | Soluble in organic solvents; nearly insoluble in water. | [2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like 1-bromo-3-chloro-5-methylbenzene.

The melting point is a critical indicator of a compound's purity.[7] For pure crystalline solids, it is a sharp, well-defined temperature, while impurities typically cause the melting point to depress and broaden.[7]

Methodology: Capillary Tube Method [8]

-

Sample Preparation: A small amount of the solid sample is finely powdered.

-

Loading the Capillary Tube: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a modern digital melting point apparatus.[9]

-

Heating and Observation: The apparatus is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[9]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[10]

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11] It is a characteristic physical property useful for identification and assessing purity.

Methodology: Micro-Boiling Point Determination (Capillary Method) [12]

-

Apparatus Setup: A small amount (a few milliliters) of the liquid sample is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[13]

-

Heating: The test tube assembly is attached to a thermometer and heated in a heating bath.

-

Observation: As the liquid heats, trapped air will be expelled from the capillary tube, seen as a slow stream of bubbles. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary.[12]

-

Data Recording: Heating is discontinued (B1498344) at this point. As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11][12]

Density is the mass of a substance per unit volume and is typically expressed in g/mL or g/cm³.

Methodology: Volumetric Flask Method

-

Weighing the Empty Flask: A clean, dry volumetric flask of a known volume (e.g., 10.00 mL) is accurately weighed on an analytical balance.

-

Filling the Flask: The liquid sample is carefully added to the flask until the bottom of the meniscus aligns precisely with the calibration mark.

-

Weighing the Filled Flask: The flask filled with the liquid is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by the known volume of the flask.

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[14]

Methodology: Saturation Method [14]

-

Solvent Measurement: A precise volume of the chosen solvent (e.g., water, ethanol) is measured into a test tube or flask. The temperature of the solvent is recorded and maintained.[14]

-

Solute Addition: A small, pre-weighed amount of the solute (1-bromo-3-chloro-5-methylbenzene) is added to the solvent.

-

Dissolution: The mixture is agitated (stirred or shaken) to facilitate dissolution.[14]

-

Iterative Addition: Steps 2 and 3 are repeated, adding small increments of the solute until a point is reached where the added solute no longer dissolves, and a small amount of solid remains suspended in the solution. This indicates that the solution is saturated.

-

Calculation: The total mass of the solute that was successfully dissolved is determined. Solubility is then expressed as grams of solute per 100 mL of solvent or in other standard units.

Visualization of Property Relationships

The physical properties of a molecule are fundamentally determined by its structure and the resulting intermolecular forces. The following diagram illustrates this logical relationship for 1-bromo-3-chloro-5-methylbenzene.

Caption: Relationship between molecular structure and physical properties.

References

- 1. 1-Bromo-3-chloro-5-methylbenzene | CAS#:329944-72-1 | Chemsrc [chemsrc.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C7H6BrCl | CID 10774638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Bromo-5-chlorotoluene | C7H6BrCl | CID 84476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. westlab.com [westlab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pennwest.edu [pennwest.edu]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. byjus.com [byjus.com]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide to 3-Bromo-5-chlorotoluene

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-chlorotoluene, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Data

This compound, also known as 1-Bromo-3-chloro-5-methylbenzene, is an organic compound with the chemical formula C₇H₆BrCl.[1][2][3][4] It serves as a reagent in various organic syntheses, including the development of novel benzophenones as potential HIV non-nucleoside reverse transcriptase inhibitors.[5]

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 205.48 g/mol [1][2][3][4][6] |

| CAS Number | 329944-72-1[1][2][3][4] |

| Appearance | Colorless to yellowish liquid or colorless fused solid[1][4][7] |

| Density | ~1.43 - 1.535 g/cm³[2][7] |

| Melting Point | ~-44°C to 25°C[2][7] |

| Boiling Point | ~208°C to 222.3°C at 760 mmHg[2][7] |

| Flash Point | 101.5°C[2] |

| Solubility | Soluble in organic solvents, almost insoluble in water[7] |

| Purity | Typically ≥98%[1][4] |

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 2-Bromo-6-chloro-4-methylaniline followed by a reduction reaction.[5]

Materials:

-

2-Bromo-6-chloro-4-methylaniline

-

Acetic acid

-

Water

-

Concentrated hydrochloric acid

-

Sodium nitrite (B80452) (NaNO₂)

-

50% Hypophosphorous acid (H₃PO₂) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated saline solution

Procedure:

-

Dissolve 2-Bromo-6-chloro-4-methylaniline (30 mmol) in a mixture of acetic acid (60 mL), water (25 mL), and concentrated hydrochloric acid (7 mL).[5]

-

Cool the reaction system to 5°C.[5]

-

Slowly add a solution of sodium nitrite (48 mmol, 3.31 g) in water (12 mL) dropwise, ensuring the temperature is maintained below 5°C.[5]

-

After the addition is complete, continue stirring the reaction mixture at 5-10°C for 2 hours.[5]

-

Pour the reaction solution into a 50% hypophosphite solution that has been pre-cooled to 0°C.[5]

-

Stir the mixture for 48 hours at room temperature.[5]

-

Perform an extraction with dichloromethane (3 x 120 mL).[5]

-

Combine the organic phases and wash with saturated saline solution (100 mL).[5]

-

Dry the organic phase over anhydrous sodium sulfate.[5]

-

Remove the solvent by concentration under reduced pressure.[5]

-

Purify the resulting residue by flash column chromatography to obtain the final product, this compound.[5]

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 329944-72-1 [chemicalbook.com]

- 6. This compound | C7H6BrCl | CID 10774638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-5-chlorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-chlorotoluene, a halogenated aromatic compound relevant in various fields of chemical synthesis, including pharmaceutical and agrochemical development. Due to the limited availability of precise quantitative solubility data in public literature, this guide also furnishes information on the solubility of structurally analogous compounds to provide valuable estimations. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, alongside a visual workflow diagram.

Overview of this compound

This compound is a disubstituted toluene (B28343) derivative with the chemical formula C₇H₆BrCl. Its structure, featuring both bromine and chlorine atoms on the aromatic ring, influences its physicochemical properties, including its solubility in various media. Understanding its behavior in organic solvents is critical for its application in organic synthesis, purification processes, and formulation development.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature. However, chemical catalogues and databases consistently describe it as being soluble in a range of common organic solvents. One source explicitly mentions its solubility in chloroform (B151607) and ethyl acetate, albeit without specifying concentrations.

In contrast, its solubility in water is extremely low, with one source quantifying it as 8.0 x 10⁻³ g/L at 25°C. This highlights the compound's hydrophobic nature.

To offer a comparative perspective, the table below summarizes the qualitative solubility of this compound and its structurally similar analogues, 3-bromotoluene (B146084) and 3-chlorotoluene, in various organic solvents. This information is collated from multiple chemical data sources.

| Solvent | This compound | 3-Bromotoluene | 3-Chlorotoluene |

| Water | Very Low (8.0 x 10⁻³ g/L at 25°C) | Insoluble (0.05 g/L)[1] | Very Low (0.04 g/L)[2][3] |

| Ethanol | Soluble | Soluble[4][5] | Miscible[2][6] |

| Diethyl Ether | Soluble | Miscible[5] | Miscible[2][6] |

| Chloroform | Soluble | Soluble[5] | Miscible[2] |

| Acetone | Soluble | Soluble[5] | N/A |

| Benzene | Soluble | N/A | Soluble |

| Toluene | Soluble | N/A | N/A |

| Hexane | Soluble | Soluble | N/A |

Note: "Soluble" indicates that the compound dissolves to a significant extent, though the exact concentration is not specified. "Miscible" indicates that the substances are completely soluble in each other at all proportions. "N/A" signifies that no data was found for that specific solvent-solute pair. The high solubility of the structural analogues in these common organic solvents strongly suggests a similar high solubility for this compound.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound in a specific organic solvent, the following isothermal equilibrium shake-flask method, a widely accepted and reliable technique, is recommended. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample to a known volume with the same organic solvent. This is to ensure the concentration falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

-

Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/L, mg/mL, or mol/L.

3. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the solubility determination protocol.

Caption: Workflow for determining the solubility of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-chlorotoluene, with the chemical formula C₇H₆BrCl, is a halogenated aromatic compound.[1][2] Its structure, featuring a toluene (B28343) backbone with bromine and chlorine substituents at the 3 and 5 positions respectively, makes it a valuable intermediate in organic synthesis. Accurate spectroscopic data is crucial for its identification, characterization, and quality control in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This guide provides a summary of the available spectroscopic information for this compound, alongside general experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: 1-Bromo-3-chloro-5-methylbenzene[3]

-

CAS Number: 329944-72-1[3]

-

Molecular Formula: C₇H₆BrCl[2]

-

Molecular Weight: 205.48 g/mol [2]

-

Appearance: Colorless fused solid[2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known effects of substituents on the toluene ring and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.3 | Singlet | N/A |

| Ar-H (position 2) | 7.0 - 7.3 | Singlet (or narrow triplet) | Small (meta coupling) |

| Ar-H (position 4) | 7.0 - 7.3 | Singlet (or narrow triplet) | Small (meta coupling) |

| Ar-H (position 6) | 7.0 - 7.3 | Singlet (or narrow triplet) | Small (meta coupling) |

Note: The aromatic protons are expected to show very small meta-coupling, which may or may not be resolved, potentially leading to the appearance of singlets.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~21 |

| C-Br | ~123 |

| C-Cl | ~135 |

| C-CH₃ | ~140 |

| C-H (aromatic) | 125 - 132 |

| C (quaternary, unsubstituted) | 128 - 138 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-Br Stretch | 680 - 515 | Strong |

| C-Cl Stretch | 830 - 560 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation | Relative Abundance |

| 204/206/208 | Molecular ion (M⁺) peak with isotopic pattern for Br and Cl | High |

| 125 | [M - Br]⁺ | Medium |

| 169/171 | [M - Cl]⁺ | Medium |

| 90 | [C₇H₆]⁺ | Medium |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place in a liquid cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the solvent.

-

Record the sample spectrum.

-

The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, most commonly Electron Impact (EI) for this type of compound.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the molecular structure and the expected spectral features.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between structure and predicted NMR shifts for this compound.

Conclusion

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Bromo-5-chlorotoluene. Due to the absence of a publicly available experimental spectrum, this document presents a predicted spectrum based on established principles of NMR spectroscopy, including substituent effects on aromatic systems. This guide also includes a standard experimental protocol for the acquisition of ¹H NMR data for solid aromatic compounds.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the methyl and aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the bromo and chloro substituents on the aromatic ring. The predicted data is summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-C7 (CH₃) | ~2.35 | Singlet (s) | N/A | 3H |

| H-C2 | ~7.28 | Triplet (t) or Singlet (s) | ~1.5-2.0 (meta coupling) | 1H |

| H-C4 | ~7.45 | Triplet (t) or Singlet (s) | ~1.5-2.0 (meta coupling) | 1H |

| H-C6 | ~7.15 | Triplet (t) or Singlet (s) | ~1.5-2.0 (meta coupling) | 1H |

Note: The aromatic protons (H-C2, H-C4, and H-C6) are expected to show very small meta-couplings, which may not be fully resolved, potentially leading to the appearance of singlets or broadened singlets rather than distinct triplets. The exact chemical shifts can vary depending on the solvent and concentration.

Structural and Signaling Pathway Diagram

The following diagram illustrates the molecular structure of this compound and the labeling of the protons for spectral assignment.

Structure of this compound with proton labeling.

Detailed Experimental Protocol

This section outlines a standard procedure for acquiring a high-resolution ¹H NMR spectrum of a solid aromatic compound like this compound.

1. Sample Preparation:

-

Analyte: this compound (a colorless fused solid).[1]

-

Mass: Weigh approximately 5-10 mg of the solid compound.

-

Solvent: Use a deuterated solvent suitable for NMR spectroscopy, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar aromatic compounds.

-

Procedure:

-

Place the weighed solid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

-

Cap the NMR tube and gently vortex or sonicate the mixture until the solid is completely dissolved.

-

If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

-

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz for ¹H observation.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate integration.

-

Number of Scans (NS): 8 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.

-

Spectral Width (SW): A spectral window of approximately 16 ppm, centered around 6-7 ppm, is usually sufficient for aromatic compounds.

-

Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm). If an internal standard like tetramethylsilane (B1202638) (TMS) is used, its signal is set to 0 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Interpretation of the Predicted Spectrum

-

Methyl Protons (H-C7): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet. The predicted chemical shift of around 2.35 ppm is in the typical range for benzylic protons.[2]

-

Aromatic Protons (H-C2, H-C4, H-C6):

-

H-C2: This proton is situated between the bromine and chlorine atoms. The electron-withdrawing nature of these halogens will deshield this proton, shifting it downfield.

-

H-C4: This proton is ortho to the bromine and para to the chlorine. It will also be significantly deshielded.

-

H-C6: This proton is ortho to the methyl group and meta to both halogens. The electron-donating nature of the methyl group will have a slight shielding effect compared to the other aromatic protons.

-

Splitting Patterns: The aromatic protons are all meta to each other. Meta coupling constants (⁴J) are typically small (1-3 Hz).[3] This small coupling may lead to the appearance of broadened singlets or triplets, depending on the resolution of the instrument. Due to the similar electronic environments, the signals for the aromatic protons may be closely spaced.

-

This in-depth guide provides a comprehensive overview of the expected ¹H NMR spectrum of this compound, offering valuable insights for researchers and professionals in the field of drug development and chemical sciences. While the provided data is predictive, it is based on sound spectroscopic principles and serves as a reliable reference in the absence of experimental data.

References

A Technical Guide to the 13C NMR Characterization of 3-Bromo-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 3-Bromo-5-chlorotoluene. Due to the absence of direct experimental spectral data in publicly available literature, this document presents predicted 13C NMR chemical shifts derived from the analysis of structurally similar compounds and established spectroscopic principles. Furthermore, a detailed, generalized experimental protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound is provided, alongside a logical workflow diagram to guide the characterization process.

Predicted 13C NMR Data Presentation

The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of each carbon atom.[1][2] For this compound, the presence of two different halogen substituents (Bromine and Chlorine) and a methyl group on the benzene (B151609) ring results in a unique chemical shift for each of the seven carbon atoms, as there are no planes of symmetry in the molecule.[3][4]

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values are estimated based on the known chemical shifts of related compounds such as 3-bromotoluene[5][6], 3-chlorotoluene[7], and other halogenated toluenes, taking into account the additive effects of the substituents on the aromatic ring.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |

| C1 (C-CH3) | ~140 | Singlet |

| C2 | ~130 | Doublet |

| C3 (C-Br) | ~122 | Singlet |

| C4 | ~132 | Doublet |

| C5 (C-Cl) | ~135 | Singlet |

| C6 | ~125 | Doublet |

| CH3 | ~21 | Quartet |

Note: These are predicted values and may differ from experimental results. The solvent used for the measurement can also influence the chemical shifts.

Experimental Protocol for 13C NMR Spectrum Acquisition

The following is a generalized, yet detailed, methodology for acquiring a high-quality 13C NMR spectrum of a small organic molecule such as this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities complicating the spectrum.

-

Mass: Weigh approximately 10-50 mg of the compound.

-

Solvent: Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent. A common choice is deuterochloroform (CDCl3), as it is a good solvent for many organic compounds and its residual proton and carbon signals are well-documented.[8] Other deuterated solvents such as acetone-d6, DMSO-d6, or benzene-d6 (B120219) can also be used depending on the sample's solubility and the desired chemical shift reference.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[1][2] However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[8]

2. NMR Spectrometer Setup and Parameters:

The following are typical acquisition parameters for a standard 1D 13C NMR experiment on a modern NMR spectrometer (e.g., 400-600 MHz for protons).

-

Experiment: A standard proton-decoupled 1D 13C experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.[9] This technique employs broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[2][10]

-

Pulse Angle: A flip angle of 30-45 degrees is commonly used to allow for a shorter relaxation delay.[11]

-

Acquisition Time (AT): Typically set between 1 to 2 seconds.[11]

-

Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. For quantitative analysis, a much longer relaxation delay (5 times the longest T1 relaxation time) and inverse-gated decoupling are necessary to ensure all carbon signals are fully relaxed and the nuclear Overhauser effect (nOe) is suppressed.[9]

-

Number of Scans (NS): Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans is required compared to 1H NMR.[2][12] A typical range is from 128 to 1024 scans, or more for dilute samples.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of chemical shifts for most organic molecules.[1]

-

Temperature: The experiment is usually performed at room temperature.

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (e.g., 77.16 ppm for CDCl3).[8]

-

Peak Picking: The chemical shift of each peak is determined.

Logical Workflow for 13C NMR Characterization

The following diagram illustrates the logical workflow for the 13C NMR characterization of a compound like this compound.

Caption: Workflow for 13C NMR Characterization.

This comprehensive guide provides the necessary theoretical and practical information for the 13C NMR characterization of this compound. By following the outlined experimental protocol and data analysis workflow, researchers can effectively utilize 13C NMR spectroscopy for the structural elucidation and purity assessment of this and similar small organic molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. savemyexams.com [savemyexams.com]

- 5. 3-Bromotoluene(591-17-3) 13C NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 3-Chlorotoluene(108-41-8) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. sc.edu [sc.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. books.rsc.org [books.rsc.org]

- 12. aasjournal.org [aasjournal.org]

Mass Spectrometry Analysis of 3-Bromo-5-chlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Bromo-5-chlorotoluene (C7H6BrCl), a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines the expected mass spectral characteristics, a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a proposed fragmentation pathway.

Physicochemical Properties and Molecular Weight

This compound is a substituted toluene (B28343) with one bromine and one chlorine atom on the aromatic ring. A clear understanding of its molecular weight is fundamental for mass spectrometry analysis.

| Property | Value | Reference |

| Molecular Formula | C7H6BrCl | [1][2] |

| Average Molecular Weight | 205.48 g/mol | [1][2] |

| Monoisotopic Mass | 203.93414 Da | [1] |

The presence of bromine and chlorine isotopes (79Br, 81Br and 35Cl, 37Cl) will result in a characteristic isotopic pattern for the molecular ion and its fragments in the mass spectrum. The ratio of the M+ to M+2 peaks for a compound with one bromine atom is approximately 1:1, while for a compound with one chlorine atom it is about 3:1.[3]

Predicted Mass Spectrum and Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on the analysis of its isomers, such as 2-Bromo-5-chlorotoluene, and general principles of mass spectrometry for halogenated compounds.[3][4] The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table of Predicted m/z Values and Corresponding Fragments:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

| 204/206/208 | [C7H6BrCl]+• | Molecular Ion (Isotopic Cluster) |

| 125/127 | [C7H6Cl]+ | Loss of Bromine radical (•Br) |

| 90 | [C7H6]+• | Loss of Bromine and Chlorine radicals (•Br and •Cl) |

| 89 | [C7H5]+ | Loss of a hydrogen atom from the [C7H6]+• ion |

The most likely fragmentation pathway involves the initial loss of the larger halogen atom, bromine, followed by the loss of the chlorine atom or other neutral fragments. The GC-MS data for the isomer 2-Bromo-5-chlorotoluene shows major peaks at m/z 125, 89, and 206, which supports this proposed fragmentation.[4]

Experimental Protocol: GC-MS Analysis

This section provides a detailed protocol for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range for calibration.

Instrumentation

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: An Agilent 7200 Q-TOF or a 7000D Triple Quadrupole MS system or equivalent.[5][6]

GC-MS Parameters

| Parameter | Recommended Setting |

| GC Inlet | |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| GC Column | |

| Column Type | HP-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 70 °C, hold for 2 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-300 |

| Scan Rate | 2 scans/sec |

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the major steps in the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

References

An In-depth Technical Guide to the Infrared Spectrum of 1-bromo-3-chloro-5-methylbenzene

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-bromo-3-chloro-5-methylbenzene, tailored for researchers, scientists, and professionals in drug development. The document outlines the theoretical vibrational modes, presents data in a structured format, describes a general experimental protocol for obtaining the spectrum, and includes a workflow diagram for spectral analysis.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of a compound. For 1-bromo-3-chloro-5-methylbenzene, a trisubstituted aromatic compound, the IR spectrum is characterized by vibrations of the benzene (B151609) ring, the methyl group, and the carbon-halogen bonds.

Predicted Infrared Spectral Data

The following table summarizes the predicted IR absorption bands for 1-bromo-3-chloro-5-methylbenzene based on characteristic frequencies for substituted benzenes and alkyl groups. The presence of bromine, chlorine, and a methyl group in a 1,3,5-substitution pattern on the benzene ring influences the exact position and intensity of these bands.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium to Weak | Aromatic C-H stretching vibrations.[1][2][3] |

| 2960-2850 | Medium | C-H stretching vibrations of the methyl (-CH₃) group.[4][5] |

| 2000-1665 | Weak | Overtone and combination bands of the aromatic ring, characteristic of the substitution pattern.[1][3] |

| 1600-1585 & 1500-1400 | Medium to Strong | C-C in-ring stretching vibrations of the aromatic ring.[1][2][3] |

| 1450-1375 | Medium | Asymmetric and symmetric C-H bending vibrations of the methyl (-CH₃) group. |

| 900-675 | Strong | Out-of-plane (oop) C-H bending (wagging) vibrations. The specific frequency is highly indicative of the 1,3,5-trisubstituted pattern.[1][3][4] |

| Below 1000 | Medium to Strong | C-Br and C-Cl stretching vibrations. The exact positions can be complex due to coupling with other vibrations. |

| ~810-750 | Strong | Characteristic C-H wag for meta-substituted (and by extension, 1,3,5-trisubstituted) rings.[4][5] |

| ~690 | Medium | Ring bending vibration, also characteristic of meta-substitution.[4][5] |

Experimental Protocol for Infrared Spectroscopy

This section details a general methodology for obtaining the IR spectrum of a solid aromatic compound like 1-bromo-3-chloro-5-methylbenzene using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectrometer.

1. Instrument and Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

1-bromo-3-chloro-5-methylbenzene sample (solid).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

2. Sample Preparation:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

-

Place a small, representative amount of the solid 1-bromo-3-chloro-5-methylbenzene sample onto the center of the ATR crystal using a clean spatula.

3. Data Acquisition:

-

Lower the ATR anvil to apply consistent pressure on the solid sample, ensuring good contact with the crystal.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from ambient air (e.g., CO₂ and water vapor).

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Process the collected data using the spectrometer software. This may include baseline correction and peak picking.

4. Post-Analysis:

-

Retract the anvil and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-dampened, lint-free wipe.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the IR spectrum.

Caption: Workflow for IR spectral analysis.

Conclusion

The infrared spectrum of 1-bromo-3-chloro-5-methylbenzene is predicted to exhibit characteristic absorption bands corresponding to its aromatic, methyl, and halogen functional groups. By following a standard experimental protocol and a systematic analysis workflow, researchers can effectively use IR spectroscopy to verify the identity and purity of this compound, contributing to advancements in chemical synthesis and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-5-chlorotoluene (CAS No. 329944-72-1), a halogenated toluene (B28343) derivative commonly utilized as a building block in organic synthesis for the development of pharmaceuticals and other complex molecules. Adherence to strict safety protocols is imperative when working with this compound due to its potential health hazards.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₆BrCl | [1][2][3] |

| Molecular Weight | 205.48 g/mol | [1][3][4] |

| Appearance | Colorless to yellowish liquid or colorless fused solid | [2][4][5] |

| CAS Number | 329944-72-1 | [1][3][6] |

| Density | Approximately 1.43 - 1.535 g/cm³ | [2][3] |

| Melting Point | Approximately -44°C to 25°C | [2][3] |

| Boiling Point | Approximately 208°C to 222.3°C at 760 mmHg | [2][3] |

| Flash Point | Approximately 101.5°C | [3] |

| Solubility | Soluble in organic solvents, almost insoluble in water | [2] |

| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [6] |

| LogP | 3.41090 - 3.99 | [3][6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Acute toxicity, oral (Category 3) | H301: Toxic if swallowed | Danger |

|

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning |

|

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

|

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |

|

| Hazardous to the aquatic environment, long-term hazard | H413: May cause long lasting harmful effects to aquatic life | None | None |

Source:[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the hazardous nature of this compound, a strict experimental protocol must be followed at all times.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[7][8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8][9][10] Gloves should be inspected before use and changed immediately if contaminated.[9]

-

Skin and Body Protection: A fully buttoned laboratory coat and closed-toe shoes.[8] For larger quantities, additional protective clothing may be necessary.[6]

General Handling Protocol

-

Work Area: All work with this compound must be conducted in a properly functioning chemical fume hood.[6][11]

-

Ventilation: Ensure adequate ventilation to minimize inhalation of vapors.[2]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials.[11]

Spill Response Protocol

-

Evacuation: Evacuate non-essential personnel from the spill area.[9]

-

Ventilation: Ensure adequate ventilation.[9]

-

Containment: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6][12]

-

Collection: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9]

-

Decontamination: Clean the spill area thoroughly.

Disposal

-

Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations.[6][9] This should be carried out by a licensed disposal company.[6]

First Aid Measures

In the event of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[6] Rinse mouth.[9] Do NOT induce vomiting.[9] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] Call a POISON CENTER or doctor. |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[6] If skin irritation occurs, get medical advice/attention. |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] If eye irritation persists, get medical advice/attention. |

Visualized Workflows and Logical Relationships

To further aid in the safe handling of this compound, the following diagrams illustrate key workflows and logical relationships.

Caption: General workflow for the safe handling of this compound.

Caption: Logical flow for emergency response to exposure.

Conclusion

This compound is a valuable reagent in research and development, but it poses significant health risks that necessitate careful handling. By implementing the comprehensive safety measures, experimental protocols, and emergency procedures outlined in this guide, researchers can mitigate these risks and ensure a safe laboratory environment. All personnel should be thoroughly trained on these procedures before working with this compound.

References

- 1. This compound | C7H6BrCl | CID 10774638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1-Bromo-3-chloro-5-methylbenzene | CAS#:329944-72-1 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. purdue.edu [purdue.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide to the Material Safety of 3-Bromo-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a supplier. Always consult the specific SDS provided with the chemical product before handling.

Chemical Identification and Physical Properties

3-Bromo-5-chlorotoluene is an organic compound with the chemical formula C₇H₆BrCl.[1][2][3] It is also known by its IUPAC name, 1-bromo-3-chloro-5-methylbenzene.[4] This compound serves as a raw material in organic synthesis, particularly for pharmaceuticals and dyes.[1]

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrCl | [1][2][3][4] |

| Molecular Weight | 205.48 g/mol | [2][3][4] |

| Appearance | Colorless to yellowish liquid or colorless fused solid | [1][2][3] |

| Density | Approximately 1.43 - 1.535 g/cm³ | [1][5] |

| Melting Point | Approximately -44°C to 25°C | [1][5] |

| Boiling Point | Approximately 208°C to 222.3°C at 760 mmHg | [1][5] |

| Flash Point | 101.5°C | [5] |

| Solubility | Soluble in organic solvents like chloroform (B151607) and ethyl acetate; almost insoluble in water. | [1][5] |

| CAS Number | 329944-72-1 | [2][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem.[4]

The hazard pictograms associated with these classifications are:

Toxicological Information

Toxicological Data for 3-Bromotoluene (Surrogate)

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 1436 mg/kg |

Source: Central Drug House (P) Ltd.[6]

It is crucial to handle this compound with the assumption of high toxicity due to the GHS classification "Toxic if swallowed". [4]

Experimental Protocols: General Methodology for Acute Oral Toxicity (LD50) Determination

While a specific experimental protocol for this compound is not available, a standard methodology would follow guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), for instance, OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method).

A generalized protocol would involve the following steps:

-

Animal Selection: Healthy, young adult laboratory animals of a single sex (typically females, as they are often slightly more sensitive) from a standard strain (e.g., Sprague-Dawley rats) are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. They are acclimatized to the laboratory conditions for at least five days before the study.

-

Dose Preparation: The test substance is prepared to the desired concentrations, often using a suitable vehicle (e.g., corn oil or water) if it is not administered neat.

-

Administration: The substance is administered in a single dose by gavage to the animals after a short period of fasting.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least daily thereafter for 14 days.

-

Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes.

-

Data Analysis: The LD50 value is calculated based on the mortality data using appropriate statistical methods.

Handling, Storage, and First Aid

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety precautions are necessary when handling this compound.

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood. [1]* Personal Protective Equipment:

-

Hygiene: Avoid contact with skin, eyes, and clothing. [1]Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated place. [6]* Keep the container tightly closed. [6]* Store away from open flames, heat sources, and incompatible materials such as strong oxidizing agents. [1][6]

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure.

Accidental Release and Disposal

In the event of a spill or accidental release, immediate action is required to contain the substance and prevent environmental contamination.

Spill Response Workflow

The following diagram illustrates a general workflow for responding to a chemical spill.

Disposal

Disposal of this compound and its contaminated materials must be handled as hazardous waste. [7]Arrange for disposal through a licensed disposal company and in accordance with all applicable national and regional regulations. [7]Do not allow the material to enter drains or watercourses. [7]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions. [6]* Conditions to Avoid: Heat, flames, and sparks. [6]* Incompatible Materials: Strong oxidizing agents. [6]* Hazardous Decomposition Products: Under fire conditions, it may produce carbon oxides and hydrogen bromide gas. [6] This technical guide provides a summary of the available safety information for this compound. It is imperative for all personnel handling this chemical to be thoroughly trained in its potential hazards and the necessary safety precautions. Always refer to the supplier-specific Safety Data Sheet for the most current and detailed information.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H6BrCl | CID 10774638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. concawe.eu [concawe.eu]

- 4. Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SUMMARY OF TOXICITY AND DOSE-RESPONSE ASSESSMENT APPROACH - Provisional Peer-Reviewed Toxicity Values for The Aromatic Medium Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction (various CASRNs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Bromotoluene | CAS#:591-17-3 | Chemsrc [chemsrc.com]

Commercial Suppliers and Technical Guide for 3-Bromo-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-5-chlorotoluene, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. This document outlines its commercial availability, physical and chemical properties, and detailed experimental protocols for its application in common synthetic reactions.

Commercial Availability

This compound (CAS No. 329944-72-1) is readily available from a variety of chemical suppliers. The following table summarizes some of the key commercial sources for this compound.

| Supplier | Product Name(s) | Purity | Notes |

| LGC Standards[1] | This compound | Neat | Certified reference material. |

| CymitQuimica[2][3] | This compound | 98% | Intended for laboratory use only. |

| Oakwood Chemical[4] | This compound | - | - |

| Apollo Scientific[5] | This compound | - | - |

| Dayang Chem (Hangzhou) Co., Ltd.[6] | This compound | 98% | Manufacturer. |

| ChemBK[7] | This compound | - | - |

| Adva Tech Group Inc.[8] | This compound | - | Distributor of Life Science Reagents. |

| Fluoropharm[9] | This compound | - | - |

| Santa Cruz Biotechnology[10] | 1-Bromo-3-chloro-5-methylbenzene | - | For research use only. |

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These values are essential for reaction planning and execution.

| Property | Value | Source(s) |

| CAS Number | 329944-72-1 | [1][2][5][8][10] |

| Molecular Formula | C₇H₆BrCl | [1][2][8][10] |

| Molecular Weight | 205.48 g/mol | [1][2][3][10] |

| Appearance | Colorless fused solid or colorless to yellowish liquid | [2][3][7] |

| Purity | ≥98% | [2][3][6] |

| Melting Point | ~25 °C | [6] |

| Boiling Point | ~222.3 °C at 760 mmHg | [6] |

| Density | ~1.535 g/cm³ | [6] |

Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, frequently employed in cross-coupling reactions and as a precursor for more complex molecules. Its utility is highlighted in the synthesis of novel benzophenones, which have been investigated as potent HIV non-nucleoside reverse transcriptase inhibitors.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The differential reactivity of the bromine and chlorine substituents on the toluene (B28343) ring allows for selective coupling at the more reactive C-Br bond.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., a mixture of toluene and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., toluene:water, 4:1).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl compound.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Friedel-Crafts Acylation for Benzophenone (B1666685) Synthesis

This compound can be used in Friedel-Crafts acylation reactions to synthesize substituted benzophenones. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Materials:

-

This compound

-

Acyl chloride or anhydride (1.0-1.2 equivalents)

-

Lewis acid catalyst (e.g., AlCl₃, 1.1-1.3 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the Lewis acid catalyst.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride or anhydride to the stirred suspension.

-

Add this compound dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography to yield the desired benzophenone derivative.

Caption: Signaling pathway for the Friedel-Crafts acylation reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chembk.com [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. PubChemLite - this compound (C7H6BrCl) [pubchemlite.lcsb.uni.lu]

- 10. scbt.com [scbt.com]

Technical Guide: Purity Assessment of 3-Bromo-5-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of 3-Bromo-5-chlorotoluene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines potential impurities based on a likely synthetic route and details the analytical techniques required for their identification and quantification.

Introduction